molecular formula C12H9N3 B135153 1,10-Phenanthrolin-5-amine CAS No. 54258-41-2

1,10-Phenanthrolin-5-amine

Cat. No. B135153
CAS RN: 54258-41-2
M. Wt: 195.22 g/mol
InChI Key: DKPSSMOJHLISJI-UHFFFAOYSA-N
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Description

1,10-Phenanthrolin-5-amine is a derivative of the heterocyclic compound 1,10-phenanthroline, which is known for its versatility in coordination chemistry. This compound has been the subject of various studies due to its potential applications in catalysis, luminescence, and as a building block for the construction of complex ligands for various purposes, including interactions with DNA and as chemosensors for metal cations and anions .

Synthesis Analysis

The synthesis of 1,10-Phenanthrolin-5-amine and its derivatives has been explored through various methods. For instance, it can be synthesized from phenanthroline through nitration and subsequent reduction reactions10. Additionally, catalytic cross-coupling of amides with alkynyl bromides using CuSO4.5H2O and 1,10-phenanthroline has been described, providing a more environmentally friendly approach to synthesize ynamides, including those with sulfonyl and heteroaromatic amine substitutions . Another study reported the synthesis of a novel proton-transfer compound involving 1,10-phenanthroline, which was used to prepare an anionic complex with cobalt(II) .

Molecular Structure Analysis

The molecular structure of 1,10-Phenanthrolin-5-amine derivatives has been characterized using various spectroscopic techniques. For example, a novel tricarbonyl rhenium(I) coordination compound of 5-amine-1,10-phenanthroline was fully characterized by IR, NMR, UV–vis spectroscopy, and single-crystal X-ray analysis . The crystal structure of a cobalt(II) complex containing 1,10-phenanthroline was determined, revealing its crystallization in the monoclinic system with specific unit cell dimensions .

Chemical Reactions Analysis

1,10-Phenanthrolin-5-amine and its derivatives participate in a variety of chemical reactions. Displacement reactions of chloro-substituted 1,10-phenanthroline have been used to synthesize sulfur-bridged bis-1,10-phenanthroline macrocycles and amino-substituted bis-1,10-phenanthroline . Transition metal complexes of 5-nitro-1,10-phenanthroline have been shown to react with aliphatic amines to form deeply colored species, suggesting an attack at the coordinated phenanthroline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-Phenanthrolin-5-amine derivatives are influenced by the position and nature of substituents on the phenanthroline core. For instance, the luminescent properties of ruthenium(II) amino-1,10-phenanthroline complexes were found to be strongly dependent on the position of the amino substituent, with some complexes showing red-shifted emission bands and varying intensities . The herbicidal activity of substituted 1,10-phenanthroline analogues was linked to the pattern of electronic density over specific regions of the molecules . Furthermore, the coordination properties of 1,10-phenanthroline derivatives have been studied, with some acting as tridentate chelating agents forming complexes with various metal ions .

Scientific Research Applications

Coordination Chemistry and Photophysical Properties

MLCT Excited States of Cuprous Bis-phenanthroline Coordination Compounds

Cuprous bis-phenanthroline compounds, including 1,10-Phenanthrolin-5-amine derivatives, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are pivotal for their emissive properties and applications in light-emitting devices and sensors. The substitution at the phenanthroline moiety can significantly influence the photophysical properties, such as the excited state lifetime and emission wavelength, of these coordination compounds (Scaltrito et al., 2000).

Metal Complexation and Stability

Equilibrium Data for Metal Complexes

The stability constants of metal complexes formed with 1,10-Phenanthrolin-5-amine and its derivatives are critical for understanding their coordination chemistry. These data are essential for applications in metal recovery, catalysis, and the design of metallopharmaceuticals. The compilation of acidity and stability constants provides insights into the versatility of phenanthroline ligands in forming stable complexes with various metals (Mcbryde, 1978).

Extraction and Recovery of Metals

Chelating Extractants for Metals

Phenanthroline derivatives, including 1,10-Phenanthrolin-5-amine, are highlighted for their efficiency in metal extraction and recovery processes. These ligands are particularly effective in the selective recovery of metals from industrial wastewater and spent materials due to their strong chelating properties. Their application in the extraction of heavy metals, lanthanides, and noble metals from various matrices underscores their importance in environmental and resource recovery technologies (Yudaev & Chistyakov, 2022).

Anticancer Research

Lanthanide Complexes as Anticancer Agents

The development of lanthanide complexes with phenanthroline ligands, including 1,10-Phenanthrolin-5-amine derivatives, is a rapidly growing area in medicinal chemistry. These complexes exhibit a broad spectrum of antitumor activity and are being investigated as potential anticancer agents. The review of recent advances in this field highlights the potential of these complexes in cancer therapy, particularly due to their unique photophysical and biological properties (Chundawat et al., 2021).

Safety And Hazards

1,10-Phenanthrolin-5-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Sens. 1 . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1,10-phenanthrolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPSSMOJHLISJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345775
Record name 1,10-Phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthrolin-5-amine

CAS RN

54258-41-2
Record name 1,10-Phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,10)Phenanthrolin-5-ylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In 20 ml of dimethylformamide was dissolved 0.26 g (0.8 mmol) of Compound (1), which is 4-(5,6-dimethoxybenzothiazolyl)benzoic acid. Further, 0.12 ml (0.9 mmol) of isobutyl chloroformate and 0.16 ml (0.9 mmol) of ethyl diisopropylamine were added thereto, followed by stirring at room temperature for 1 hour. Then, 0.10 g (0.9 mmol) of 6-aminohexanol was added thereto, followed by stirring for 1 hour and a half. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 0.15 g of Compound (2).
Name
4-(5,6-dimethoxybenzothiazolyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.12 mL
Type
reactant
Reaction Step Two
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0.16 mL
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reactant
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0.1 g
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reactant
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[Compound]
Name
Compound ( 1 )
Quantity
0.26 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 3.0 ml of acetic acid was dissolved 1.37 g (5.8 mmol) of 5-nitro-1,10-phenanthroline. A solution prepared by dissolving 1.08 g (4.8 mmol) of stannic chloride (II) dihydrate in 2.2 ml of concentrated hydrochloric acid was added dropwise thereto, followed by stirring at 100° C. for 2 hours. The reaction mixture was made alkaline with a NaOH aqueous solution and extracted with chloroform. After chloroform was distilled off under reduced pressure, a yellow solid was obtained. This was recrystallized from tetrahydrofurane-hexane to obtain 0.75 g (66%) of the desired 5-amino-1,10-phenanthroline (Compound (2)).
[Compound]
Name
stannic chloride
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
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0 (± 1) mol
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1.37 g
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3 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A magnetically stirred solution of 5nitro-1, 10-phenanthroline (2,.01 g, 8.93 mmol) and tin(II) chloride dihydrate (6.05 g, 26.81 mmol) was heated to reflux for 3 h in ethanol (100 mL) and then concentrated in vacuo to give a viscous residue. The residue was treated with concentrated NaOH and then extracted with CHCl3 (3×50 mL). The organic layer was separated, washed with water (2×50 mL) and brine (1×50 mL), dried over anhydrous sodium sulfate, and then concentrated in vacuo to afford 1.08 g (62%) of the amine as a tan solid: m.p. 255-258 C; MS(fab):m/e 196 (MH+).
Quantity
8.93 mmol
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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100 mL
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Name
Yield
62%

Synthesis routes and methods IV

Procedure details

This compound was synthesized by the reduction of 5-nitro-1,10-phenanthroline. The procedure was manipulated under argon. To a suspension of 5-nitro-1,10-phenanthroline (2.06 g, 9.0 mmol) and 10% Pd/C (0.280 g) in 90 ml of 95% EtOH, hydrazine hydrate (2.0 ml, 42 mmol) was added dropwise. The mixture was heated for 3 h at 70° C. and then filtered hot through a glass-fiber filter to remove the catalyst. The yellow solution was concentrated to 25 ml and left at 4° C. for 24 hours. The precipitate was filtered off, washed with cold Et2O, and dried under vacuum for 24 hours to give 1.425 g of product (81%). 1H-NMR (DMSO-d6): δ=9.08 (m, 1H), 8.71 (m, 2H), 8.06 (m, 1H), 7.75 (q, 1H), 7.52 (q, 1H), 6.90 (s, 1H), 6.17 ppm (d, NH2). 13C-NMR (DMSO-d6): δ=149.3, 146.2, 144.8, 142.7, 140.5, 132.7, 130.8, 123.2, 122.0, 101.8 ppm.
Quantity
0 (± 1) mol
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2 mL
Type
reactant
Reaction Step Two
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Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Yield
81%

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